molecular formula C24H30N6O2 B2733976 1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione CAS No. 919034-94-9

1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione

Cat. No. B2733976
M. Wt: 434.544
InChI Key: QBMBOWYIIAXWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product .


Molecular Structure Analysis

This would involve a detailed examination of the molecule’s structure. This could include information about the types of bonds present (single, double, triple), the geometry of the molecule, and any interesting structural features .


Chemical Reactions Analysis

An analysis of the chemical reactions of the compound would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any other reactions that are relevant to the compound’s properties or uses .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. This could include information about the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis and structural analysis of purine analogs, including derivatives similar to the specified compound, have been extensively studied. For instance, Kim et al. (1978) explored the synthesis and antiviral activity of nucleosides and nucleotide analogues of imidazo[1,2-a]-s-triazine, highlighting the methodological approach towards purine analogues with potential biological activities Kim et al., 1978. Additionally, research on the synthesis of purine-2,4-dione derivatives has identified potential antidepressant and anxiolytic agents, indicating a comprehensive approach to understanding the chemical properties and potential therapeutic uses of these compounds Zagórska et al., 2016.

Potential Biological Activities

The exploration of purine derivatives extends into their potential biological activities, particularly focusing on their interactions with various biological targets. For example, Baraldi et al. (2005) identified potent and selective A(3) adenosine receptor antagonists among 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are crucial for developing therapeutic agents Baraldi et al., 2005. Such studies underscore the importance of purine analogs in drug discovery and development, offering insights into their pharmacological potential.

Advanced Applications

Further research delves into the advanced applications of purine analogs, such as their role in cyclic AMP phosphodiesterase inhibition, showcasing their therapeutic potential in treating various diseases. Suzuki et al. (2006) demonstrated the PDE4 inhibitory activities of 1-benzylxanthines, indicating the relevance of purine analogs in developing new pharmacological agents Suzuki et al., 2006.

properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-16-17(2)30-20-21(27(3)24(32)26-22(20)31)25-23(30)29(16)14-13-28-11-9-19(10-12-28)15-18-7-5-4-6-8-18/h4-8,19H,9-15H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMBOWYIIAXWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626752

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